2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid 2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 215122-16-0
VCID: VC7958826
InChI: InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16)
SMILES: C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O
Molecular Formula: C11H7F3O3
Molecular Weight: 244.17 g/mol

2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid

CAS No.: 215122-16-0

Cat. No.: VC7958826

Molecular Formula: C11H7F3O3

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

2-(trifluoromethyl)-2H-chromene-3-carboxylic Acid - 215122-16-0

Specification

CAS No. 215122-16-0
Molecular Formula C11H7F3O3
Molecular Weight 244.17 g/mol
IUPAC Name 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid
Standard InChI InChI=1S/C11H7F3O3/c12-11(13,14)9-7(10(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H,(H,15,16)
Standard InChI Key QSLSQLYQCKEGMS-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C=C(C(O2)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2-(trifluoromethyl)-2H-chromene-3-carboxylic acid consists of a benzopyran (chromene) system with a trifluoromethyl (-CF₃) group at position 2 and a carboxylic acid (-COOH) at position 3. The chromene ring system is non-planar, with the trifluoromethyl group inducing steric and electronic effects that influence reactivity . Derivatives often feature substitutions at positions 6 and 8, such as chlorine or methoxy groups, which alter physicochemical and biological properties .

Table 1: Key Derivatives and Their Molecular Formulas

Derivative SubstitutionMolecular FormulaMolecular Weight (g/mol)Source
6,8-DichloroC₁₁H₅Cl₂F₃O₃313.05PubChem
6-MethoxyC₁₂H₉F₃O₄298.19AK Scientific
2-Oxo-7-trifluoromethylC₃₁H₂₇F₃O₇568.53Semantic Scholar

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy is pivotal for structural elucidation. For example, the 1H-NMR^1\text{H-NMR} spectrum of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid exhibits signals for aromatic protons (δ 6.8–7.5 ppm) and the hydroxyl group (δ 5.2 ppm) . The 19F-NMR^{19}\text{F-NMR} spectrum typically shows a singlet near δ -60 ppm for the -CF₃ group . Infrared (IR) spectroscopy confirms the carboxylic acid moiety through a broad O-H stretch at 2500–3000 cm⁻¹ and a carbonyl (C=O) peak at 1680–1720 cm⁻¹ .

Synthesis and Derivative Preparation

Core Synthesis Strategies

The parent compound is synthesized via cyclocondensation of substituted salicylaldehydes with β-keto esters, followed by hydrolysis. For instance, ethyl 6-chloro-2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes hydrolysis with aqueous NaOH to yield the carboxylic acid derivative . Coupling reactions with amines or thiadiazoles are facilitated by reagents like TBTU (tetramethyluranium tetrafluoroborate) and triethylamine, producing amide-linked derivatives .

Derivative Functionalization

Substituents at positions 6 and 8 are introduced via electrophilic aromatic substitution. Chlorination using Cl₂ or SOCl₂ yields dichloro derivatives , while methoxylation involves nucleophilic substitution with methoxide . X-ray crystallography of 4-[4-(heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate reveals a triclinic crystal system (space group P1) with C–H···π interactions stabilizing the lattice .

Pharmacological and Biological Activity

Mechanism of Action

The trifluoromethyl group enhances binding affinity to biological targets by leveraging halogen bonding and hydrophobic interactions. Derivatives exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterases, making them candidates for anti-inflammatory and anticancer therapies . The 6,8-dichloro derivative (SD-8381) shows promise in preclinical models for neurodegenerative diseases .

Applications in Materials Science

Liquid Crystals and Optical Materials

The title compound’s derivatives serve as mesogens in liquid crystal displays (LCDs). The 4-[4-(heptyloxy)benzoyloxy]phenyl ester derivative exhibits a nematic phase at room temperature, with a melting point of 434 K . Its rigid chromene core and flexible alkoxy chains enable tunable optical properties .

Coordination Polymers

Carboxylate groups facilitate metal-organic framework (MOF) formation. Coordination with transition metals like Cu(II) or Zn(II) yields porous materials for gas storage or catalysis .

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